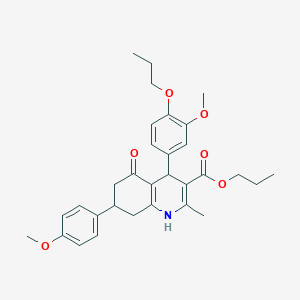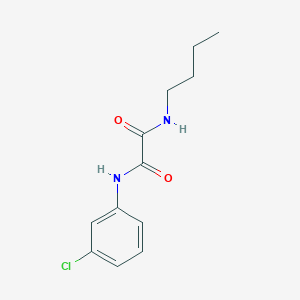![molecular formula C21H25NO2 B5059470 4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5059470.png)
4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is a complex polycyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its rigid, multi-ring structure, which imparts significant stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione typically involves a [4π+2π]-cycloaddition reaction. One common method involves the reaction of N-phenylmaleimide with 2-tropylcyclohexanone. This reaction is carried out under controlled conditions to achieve a high yield of the desired product. The structure of the resulting azacyclic compound is confirmed using modern techniques such as 1D and 2D NMR spectroscopy and X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione exerts its effects involves interactions with molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application, such as antiviral activity or material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione: This compound shares a similar polycyclic structure but differs in its substituents.
Tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylic anhydride: Another polycyclic compound with comparable structural features.
Uniqueness
4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is unique due to its adamantyl group, which imparts additional stability and influences its reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
IUPAC Name |
4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-19-17-13-1-2-14(16-6-15(13)16)18(17)20(24)22(19)21-7-10-3-11(8-21)5-12(4-10)9-21/h1-2,10-18H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPHRGYJYIRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5059396.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5059400.png)
![methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}tryptophanate](/img/structure/B5059408.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5059421.png)

![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-yl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)


![4-(3,4-dimethylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5059484.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B5059494.png)
